molecular formula C11H18Cl2N2O2 B1463492 Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride CAS No. 1258640-24-2

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride

Cat. No.: B1463492
CAS No.: 1258640-24-2
M. Wt: 281.18 g/mol
InChI Key: HWTFBEGVSYWUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a benzoate ester linked to an aminoethyl group, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 4-[(2-aminoethylamino)methyl]benzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-15-11(14)10-4-2-9(3-5-10)8-13-7-6-12;;/h2-5,13H,6-8,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTFBEGVSYWUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride typically involves the reaction of methyl 4-formylbenzoate with 2-aminoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and safety. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate
  • Ethyl 4-{[(2-aminoethyl)amino]methyl}benzoate
  • Propyl 4-{[(2-aminoethyl)amino]methyl}benzoate

Uniqueness

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride stands out due to its dihydrochloride form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .

Biological Activity

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride is a compound with significant biological activity, characterized by its unique molecular structure that includes a benzoate moiety and an aminoethyl group. This compound is increasingly recognized for its potential therapeutic applications and utility in biochemical research.

  • Chemical Formula: C₁₁H₁₅Cl₂N₃O₂
  • Molecular Weight: Approximately 248.16 g/mol
  • Solubility: Enhanced solubility due to the dihydrochloride form, making it suitable for various applications in biological assays and drug development.

The biological activity of this compound primarily involves:

  • Interaction with Enzymes and Receptors: The aminoethyl group facilitates the formation of hydrogen bonds and electrostatic interactions with active sites of enzymes and receptors, thereby modulating their activity.
  • Influence on Biochemical Pathways: This compound can affect various biochemical pathways, making it a valuable tool in pharmacological studies and therapeutic applications.

Biological Applications

  • Pharmaceutical Development:
    • Investigated for its potential as a therapeutic agent in the treatment of various conditions, including cancer and infectious diseases.
    • Acts as a precursor in the synthesis of more complex pharmaceutical compounds .
  • Biochemical Assays:
    • Used as a probe in enzyme interaction studies, helping to elucidate mechanisms of action and identify potential drug targets.
    • Its ability to influence enzyme activity makes it useful in screening assays for drug discovery.
  • Research on Disease Mechanisms:
    • Studies have shown its role in modulating inflammatory responses, which is critical in understanding diseases such as diabetes and obesity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 4-(2-aminoethyl)benzoate hydrochlorideC₁₀H₁₃ClNO₂Simpler structure; lacks additional amine group
2-Amino-4-methylamino benzoate hydrochlorideC₉H₁₂ClN₂O₂Contains an additional methyl group
Methyl 3-(2-aminoethyl)benzoate hydrochlorideC₁₀H₁₃ClNO₂Different positioning of amino group

This table highlights the unique aspects of this compound, particularly its dual amine functionality, which may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Therapeutic Efficacy: Research indicates that this compound exhibits anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. A study demonstrated its ability to reduce pro-inflammatory cytokine levels in vitro .
  • Enzyme Interaction Studies: In biochemical assays, this compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.